![molecular formula C16H17NO5S B6412123 3-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261913-64-7](/img/structure/B6412123.png)
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (also known as DMSO-PBA) is an organic compound with a wide range of applications in scientific research. It is a white, odorless powder that contains 95% of the compound and is soluble in water, alcohol, and acetone. DMSO-PBA has been used in the synthesis of a variety of compounds, including drugs and polymers. It is also used as a reagent in biochemical and physiological research.
Scientific Research Applications
DMSO-PBA has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and polymers. It is also used as a reagent in biochemical and physiological research. For example, it has been used in the synthesis of the anti-inflammatory drug celecoxib, and it has been used in the synthesis of a polymeric material for use in tissue engineering. DMSO-PBA has also been used in the synthesis of a variety of other compounds, including benzodiazepines, barbiturates, and nonsteroidal anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of DMSO-PBA is not well understood. However, it is believed to act as a nucleophile in biochemical and physiological reactions. It is thought to interact with the substrate of the reaction, resulting in the formation of a new compound. In addition, it is believed to act as a catalyst in the reaction, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSO-PBA are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties. It is also believed to have a protective effect on cells and tissues, and it may help to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMSO-PBA in lab experiments include its low cost, its high solubility in water, alcohol, and acetone, and its high yield in the synthesis of a variety of compounds. However, there are some limitations to its use, including its potential toxicity and its potential to interfere with the results of certain experiments.
Future Directions
The potential future directions for DMSO-PBA include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in tissue engineering and drug synthesis is needed. Finally, further research into its potential toxicity and potential interference with certain experiments is needed.
Synthesis Methods
DMSO-PBA is synthesized from 3-(dimethylamino)-2-methoxybenzoic acid (DMA-BA) and dimethyl sulfate (DMS). The reaction of DMA-BA with DMS is catalyzed by a base such as triethylamine or pyridine. The reaction proceeds through a nucleophilic substitution, resulting in the formation of DMSO-PBA. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)12-7-4-6-11(10-12)13-8-5-9-14(16(18)19)15(13)22-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHYCFBBQKKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid |
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